2-[2-(4-Chlorophenyl)hydrazono]-3-oxo-3-(4-pyridinyl)propanal hydrazone
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Description
“2-[2-(4-Chlorophenyl)hydrazono]-3-oxo-3-(4-pyridinyl)propanal hydrazone” is a chemical compound with the molecular formula C14H12ClN5O . It is available for purchase from various chemical suppliers .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 301.73 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results . For a comprehensive analysis of its properties, it would be best to refer to a specialized chemical database or a peer-reviewed article.Scientific Research Applications
Synthesis and Characterization
Hydrazones, including derivatives similar to the compound , have been synthesized and characterized for their potential applications in various fields. The synthesis involves creating complexes with metal ions like copper(II) and nickel(II), exploring their structural configurations through spectral measurements and elemental analysis. Such compounds exhibit square planar and octahedral geometries in their metal complexes, indicating their potential in coordination chemistry and material science applications (El-Sherif, 2009).
Biological Activities
The antimicrobial properties of hydrazone compounds and their metal complexes have been studied, showing activity against various bacteria and fungi. This suggests their potential use as antimicrobial agents in medical and environmental applications. The activity varies with the structure of the bacteria, indicating the importance of cell wall interactions in their mechanism of action (El-Sherif, 2009).
Optical and Electronic Properties
Hydrazones have been explored for their nonlinear optical properties and optical limiting behavior, making them candidates for applications in optical devices such as limiters and switches. These properties are crucial for the development of materials for photonic and optoelectronic technologies (Naseema et al., 2012).
Chemo-sensing
Some hydrazones exhibit selective fluorescence "turn on" responses to specific metal ions, such as Al3+, in mixed solvent systems. This sensitivity to aluminum ions, coupled with high selectivity over other common metal ions, positions these compounds as valuable tools for the development of new chemo-sensors for environmental and biological monitoring (Rahman et al., 2017).
Properties
IUPAC Name |
(2E,3E)-2-[(4-chlorophenyl)hydrazinylidene]-3-hydrazinylidene-1-pyridin-4-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5O/c15-11-1-3-12(4-2-11)19-20-13(9-18-16)14(21)10-5-7-17-8-6-10/h1-9,19H,16H2/b18-9+,20-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRBRJZEMKZIOV-SEJKWVFYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN=C(C=NN)C(=O)C2=CC=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/N=C(\C=N\N)/C(=O)C2=CC=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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